4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4
Overview
Description
4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4 is a deuterated derivative of 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol. This compound is part of the quinoline family, which is known for its diverse biological activities, including antimalarial, antibacterial, and antiviral properties. The deuterated form is often used in research to study metabolic pathways and mechanisms of action due to its stability and distinguishable mass spectrometric profile.
Mechanism of Action
Target of Action
The primary target of 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4, a derivative of 7-chloro-4-aminoquinoline, is likely to be similar to that of other 4-aminoquinoline compounds . These compounds are known to target the heme polymerase enzyme in the malaria parasite Plasmodium falciparum . This enzyme plays a crucial role in the parasite’s survival by detoxifying the heme released during hemoglobin digestion .
Mode of Action
The compound’s interaction with its target is likely to involve the inhibition of heme polymerase, thereby preventing the detoxification of heme . This leads to an accumulation of toxic heme within the parasite, which can cause its death .
Biochemical Pathways
The affected pathway is the heme detoxification pathway in the malaria parasite. By inhibiting heme polymerase, the compound disrupts this pathway and prevents the conversion of toxic heme into non-toxic hemozoin . The downstream effect is the accumulation of toxic heme, leading to the death of the parasite .
Pharmacokinetics
It can be inferred that like other 4-aminoquinoline compounds, it may have good oral bioavailability and distribution in body tissues
Result of Action
The molecular effect of the compound’s action is the inhibition of heme polymerase, leading to disruption of heme detoxification . The cellular effect is the death of the malaria parasite due to the accumulation of toxic heme .
Action Environment
For example, the compound’s activity could be influenced by the pH of the parasite’s digestive vacuole, where heme detoxification occurs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4 typically involves the following steps:
Starting Material: The synthesis begins with 7-chloro-4-quinoline.
Nucleophilic Substitution: The 7-chloro-4-quinoline undergoes nucleophilic substitution with a suitable amine, such as 1-pentanol, under basic conditions.
Deuteration: The final step involves the introduction of deuterium atoms to replace the hydrogen atoms in the pentanol moiety. This can be achieved using deuterated reagents or solvents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification: The final product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the amino group.
Substitution: The compound can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can have different biological activities depending on the substituents introduced.
Scientific Research Applications
4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4 has several scientific research applications:
Chemistry: Used as a reference standard in mass spectrometry due to its deuterated form.
Biology: Studied for its interactions with biological molecules and its metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in antimalarial and antiviral research.
Industry: Used in the development of new pharmaceuticals and as a tool in drug discovery.
Comparison with Similar Compounds
Similar Compounds
Hydroxychloroquine: A well-known antimalarial drug with a similar quinoline structure.
Chloroquine: Another antimalarial compound with a similar mechanism of action.
Quinoline: The parent compound of the quinoline family, known for its diverse biological activities.
Uniqueness
4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4 is unique due to its deuterated form, which provides stability and a distinct mass spectrometric profile. This makes it particularly useful in research applications where precise tracking of metabolic pathways is required.
Properties
IUPAC Name |
4-[(7-chloroquinolin-4-yl)amino]-1,1,2,2-tetradeuteriopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c1-10(3-2-8-18)17-13-6-7-16-14-9-11(15)4-5-12(13)14/h4-7,9-10,18H,2-3,8H2,1H3,(H,16,17)/i2D2,8D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUKCXDUDOUBKN-IJPFRAOOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCO)NC1=C2C=CC(=CC2=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C([2H])([2H])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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